molecular formula C14H20N2O4S B5131305 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine

2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine

Cat. No. B5131305
M. Wt: 312.39 g/mol
InChI Key: HDYCIXJWEQDFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a chemical compound commonly known as NMS-P118. It is a small molecule inhibitor that has been used in scientific research to study the biological pathways involved in various diseases. This compound has shown potential for therapeutic use in the treatment of cancer, neurological disorders, and other diseases.

Mechanism of Action

The mechanism of action of NMS-P118 involves the inhibition of certain enzymes and proteins involved in various biological pathways. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting these enzymes, NMS-P118 can disrupt the biological pathways involved in various diseases.
Biochemical and Physiological Effects:
NMS-P118 has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have neuroprotective effects in animal models of neurological disorders. Additionally, NMS-P118 has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of NMS-P118 is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of certain kinases, which makes it a useful tool for studying the biological pathways involved in various diseases. However, one limitation of NMS-P118 is its relatively low potency compared to other kinase inhibitors. This may make it less effective in certain experimental settings.

Future Directions

There are several future directions for research involving NMS-P118. One potential area of research is the development of more potent analogs of this compound. Another potential area of research is the investigation of the therapeutic potential of NMS-P118 in various diseases. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of NMS-P118 involves a multi-step process that requires several chemical reagents. The first step involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with piperidine to form 4-methyl-3-nitrophenylsulfonamide. This intermediate is then treated with sodium hydride and ethyl iodide to form 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine.

Scientific Research Applications

NMS-P118 has been used in scientific research to study the biological pathways involved in various diseases. It has shown potential for therapeutic use in the treatment of cancer, neurological disorders, and other diseases. This compound has been used in various studies to investigate the mechanisms of action of certain proteins and enzymes, as well as to identify potential drug targets.

properties

IUPAC Name

2-ethyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-12-6-4-5-9-15(12)21(19,20)13-8-7-11(2)14(10-13)16(17)18/h7-8,10,12H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYCIXJWEQDFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.